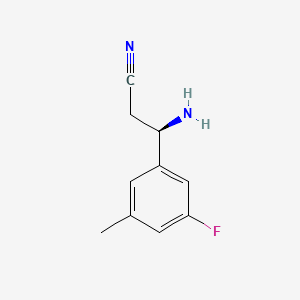

(3R)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile

Description

“(3R)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile” is a chiral nitrile derivative characterized by a stereogenic center at the 3R position and a phenyl ring substituted with fluorine and methyl groups.

Properties

Molecular Formula |

C10H11FN2 |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

(3R)-3-amino-3-(3-fluoro-5-methylphenyl)propanenitrile |

InChI |

InChI=1S/C10H11FN2/c1-7-4-8(6-9(11)5-7)10(13)2-3-12/h4-6,10H,2,13H2,1H3/t10-/m1/s1 |

InChI Key |

OHLYNGHSRSKBOB-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)F)[C@@H](CC#N)N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(CC#N)N |

Origin of Product |

United States |

Biological Activity

(3R)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile is a chiral compound characterized by both an amino group and a nitrile group, which enhances its versatility in medicinal chemistry and organic synthesis. Its molecular formula is with a molecular weight of 178.21 g/mol. This compound has garnered attention for its potential biological activities, particularly its interactions with various biological targets such as enzymes and receptors.

The structure of (3R)-3-amino-3-(5-fluoro-3-methylphenyl)propanenitrile allows it to engage in multiple chemical reactions, including oxidation, reduction, and substitution. The presence of the fluorine atom in the aromatic ring is significant; it can influence the compound's biological activity and its interaction with molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 178.21 g/mol |

| Functional Groups | Amino, Nitrile |

| Chirality | Chiral (3R configuration) |

The biological activity of (3R)-3-amino-3-(5-fluoro-3-methylphenyl)propanenitrile is primarily attributed to its ability to interact with various enzymes and receptors. The amino group facilitates hydrogen bonding, which enhances the compound's affinity for biological molecules. This interaction can modulate the activity of specific enzymes or receptors, potentially leading to therapeutic effects.

Key Mechanisms:

- Enzyme Interaction : It may act as an inhibitor or substrate for specific enzymes, influencing metabolic pathways.

- Receptor Binding : The compound can bind to receptors, altering their activity and potentially leading to physiological changes.

Biological Activity

Preliminary studies indicate that (3R)-3-amino-3-(5-fluoro-3-methylphenyl)propanenitrile exhibits significant biological activities:

- Anticancer Potential : Research suggests that compounds with similar structures often exhibit anticancer properties, making this compound a candidate for further investigation in cancer therapeutics.

- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties, which are critical in treating various inflammatory diseases.

Study on Enzyme Inhibition

In a study focusing on the inhibition of poly(ADP-ribose) polymerases (PARPs), compounds structurally related to (3R)-3-amino-3-(5-fluoro-3-methylphenyl)propanenitrile were evaluated for their ability to inhibit PARP-1 and PARP-2 activities. The results indicated that certain derivatives showed selective inhibition, highlighting the potential of this class of compounds in therapeutic applications related to DNA repair mechanisms.

Cytotoxicity Assessment

A cytotoxicity study assessed the effects of (3R)-3-amino-3-(5-fluoro-3-methylphenyl)propanenitrile on HT29 human colon carcinoma cells. Results demonstrated dose-dependent cytotoxic effects, suggesting its potential as an anticancer agent.

Summary of Findings

The biological activity of (3R)-3-amino-3-(5-fluoro-3-methylphenyl)propanenitrile is promising due to its structural characteristics that facilitate interactions with biological macromolecules. Further research is needed to elucidate its binding affinity and specificity towards target proteins or enzymes.

Future Directions

Ongoing studies should focus on:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific targets.

- In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.

- Structural Modifications : Investigating how changes in the structure affect biological activity to optimize lead compounds for drug development.

Scientific Research Applications

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modulation of biological activity through interactions with enzymes and receptors. Research indicates that compounds with similar structures often exhibit anti-inflammatory and anticancer properties, suggesting that (3R)-3-amino-3-(5-fluoro-3-methylphenyl)propanenitrile could be developed into therapeutic agents.

Case Studies:

- Anticancer Activity: Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Anti-inflammatory Effects: Research has explored its potential to modulate inflammatory responses, making it a candidate for developing treatments for chronic inflammatory diseases.

Organic Synthesis

(3R)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile is utilized as a building block for constructing more complex organic molecules. The presence of both amino and nitrile groups allows for versatile reactions, including:

- Oxidation: Formation of oximes or nitriles.

- Reduction: Conversion to primary amines.

- Substitution Reactions: Formation of various substituted derivatives.

Synthesis Pathways:

The synthesis typically involves several steps using either batch or continuous flow processes optimized for high yield and purity. Advanced catalytic systems are often employed to enhance efficiency.

Material Science

The compound is being investigated for its potential applications in developing novel materials with unique properties. Its ability to form hydrogen bonds and other interactions makes it suitable for creating materials with specific mechanical or chemical characteristics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and regulatory differences between “(3R)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile” and related compounds:

Key Observations:

- Substituent Effects : The target compound’s 5-fluoro-3-methylphenyl group enhances lipophilicity compared to the bromo-fluoro analog (), which has higher density and molecular weight due to bromine. The methyl group may improve metabolic stability over halogens .

- Toxicity and Regulation : Cyanazine () highlights the critical role of substituents in toxicity; its triazine and chloro groups led to a ban, whereas the target compound’s aromatic substituents suggest safer pharmaceutical use .

- Functional Diversity : The nucleoside analog () demonstrates the nitrile group’s versatility in complex molecules, contrasting with the target compound’s simpler structure optimized for synthetic scalability .

- Assay Relevance : Ranitidine-related compounds () emphasize nitriles’ role in analytical chemistry, though the target compound’s chiral center may require specialized assay methods .

Limitations:

Direct data on the target compound’s synthesis, bioactivity, or regulatory status is absent in the evidence. Comparisons rely on structural analogs, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.